3,4-dimethoxy-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
Overview
Description
3,4-dimethoxy-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C27H25N3O5S and its molecular weight is 503.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 503.15149208 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Material Development
Synthesis of Complex Molecules
Researchers have developed methods for synthesizing functionalized benzo[4,5]cyclohepta[1,2-b]naphthalenes, using related compounds as intermediates. This process is crucial for creating molecules with specific properties, useful in materials science and pharmacology (Hauser & Yin, 2000).
Enhanced Cyclization Techniques
Studies have shown the effectiveness of boron trifluoride diethyl etherate in cyclization processes involving similar compounds, demonstrating the compound's utility in creating more complex chemical structures (Saitoh et al., 2001).
Antimicrobial Activity
Research into derivatives of related compounds has explored their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. This includes studying their effects on various bacterial species and understanding the structure-activity relationships to enhance therapeutic efficacy (Patel et al., 2011).
Anticancer Evaluation
Studies on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities, have shown potent cytotoxic activity against various cancer cell lines. This underscores the compound's potential utility in synthesizing new anticancer agents (Ravichandiran et al., 2019).
Cancer Stem Cell Targeting
Research into novel benzoyl-dihydropyrimidine derivatives indicates potential applications in targeting cancer stem cells, showcasing the broader utility of similar compounds in developing targeted cancer therapies (Bhat et al., 2016).
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[(E)-C-methyl-N-(naphthalen-2-ylsulfonylamino)carbonimidoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c1-18(29-30-36(32,33)24-14-10-20-6-4-5-7-21(20)16-24)19-8-12-23(13-9-19)28-27(31)22-11-15-25(34-2)26(17-22)35-3/h4-17,30H,1-3H3,(H,28,31)/b29-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCSAISBBOTCB-RDRPBHBLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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